molecular formula C10H11N3S B13703871 5-(2,5-Dimethylphenyl)-1,3,4-thiadiazol-2-amine

5-(2,5-Dimethylphenyl)-1,3,4-thiadiazol-2-amine

Cat. No.: B13703871
M. Wt: 205.28 g/mol
InChI Key: WQVCKPCYHSSYIT-UHFFFAOYSA-N
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Description

5-(2,5-Dimethylphenyl)-1,3,4-thiadiazol-2-amine is a chemical compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a 2,5-dimethylphenyl group attached to the thiadiazole ring, which imparts unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,5-Dimethylphenyl)-1,3,4-thiadiazol-2-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,5-dimethylphenylhydrazine with carbon disulfide and an oxidizing agent to form the thiadiazole ring. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, and the reaction mixture is heated to facilitate cyclization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and the concentration of reactants. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-(2,5-Dimethylphenyl)-1,3,4-thiadiazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiadiazole ring to other sulfur-containing heterocycles.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring or the thiadiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced thiadiazole derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

5-(2,5-Dimethylphenyl)-1,3,4-thiadiazol-2-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(2,5-Dimethylphenyl)-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets. In biological systems, it can inhibit the activity of enzymes by binding to their active sites. This inhibition can disrupt essential biochemical pathways, leading to the antimicrobial or anticancer effects observed. The compound may also interact with cellular membranes, affecting their integrity and function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(2,5-Dimethylphenyl)-1,3,4-thiadiazol-2-amine is unique due to its specific thiadiazole ring structure combined with the 2,5-dimethylphenyl group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C10H11N3S

Molecular Weight

205.28 g/mol

IUPAC Name

5-(2,5-dimethylphenyl)-1,3,4-thiadiazol-2-amine

InChI

InChI=1S/C10H11N3S/c1-6-3-4-7(2)8(5-6)9-12-13-10(11)14-9/h3-5H,1-2H3,(H2,11,13)

InChI Key

WQVCKPCYHSSYIT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)C2=NN=C(S2)N

Origin of Product

United States

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